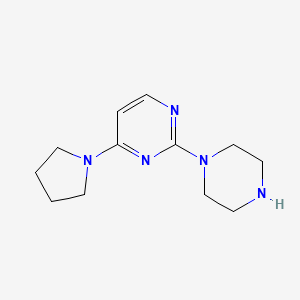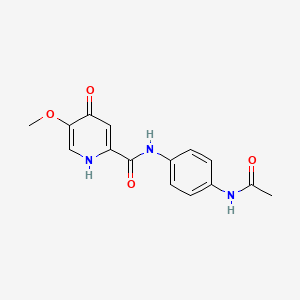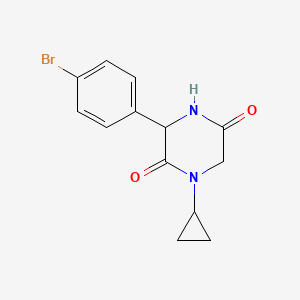![molecular formula C15H21ClOSi B14875512 [3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is a chemical compound with a unique structure that includes a chlorinated aromatic ring, a prop-2-ynyloxy group, and a trimethyl-silane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-chloro-4-methylphenol with propargyl bromide in the presence of a base to form the propargyloxy intermediate. This intermediate is then reacted with trimethylsilyl chloride in the presence of a catalyst to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-ynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic ring can undergo reduction to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Products include substituted aromatic compounds with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives or partially reduced aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chlorinated aromatic ring and prop-2-ynyloxy group can interact with biological molecules, providing insights into their function and structure.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the trimethyl-silane group can enhance the bioavailability and stability of drug molecules, making it a valuable scaffold for drug design.
Industry
In industry, this compound is used in the production of advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of [3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets. The chlorinated aromatic ring can interact with enzymes and receptors, modulating their activity. The prop-2-ynyloxy group can undergo metabolic transformations, leading to the formation of active metabolites. The trimethyl-silane group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methylphenyl)-1,1-dimethylurea: This compound has a similar chlorinated aromatic ring but differs in the presence of a urea group instead of the prop-2-ynyloxy and trimethyl-silane groups.
3-Chloro-4-methylphenol: This compound shares the chlorinated aromatic ring but lacks the prop-2-ynyloxy and trimethyl-silane groups.
Uniqueness
The uniqueness of [3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane lies in its combination of functional groups. The presence of the prop-2-ynyloxy group allows for unique chemical transformations, while the trimethyl-silane group enhances its stability and bioavailability. This combination makes it a versatile compound with a wide range of applications in various fields.
Properties
Molecular Formula |
C15H21ClOSi |
|---|---|
Molecular Weight |
280.86 g/mol |
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21ClOSi/c1-12-7-8-13(11-14(12)16)9-10-15(2,3)17-18(4,5)6/h7-8,11H,1-6H3 |
InChI Key |
IPYOUMBCJRKBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C#CC(C)(C)O[Si](C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


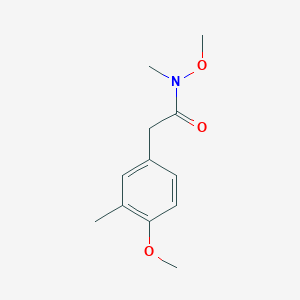
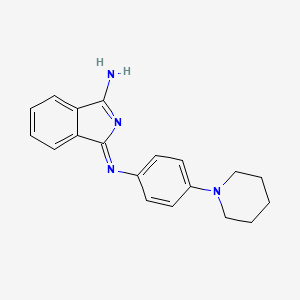
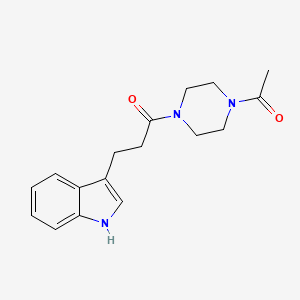
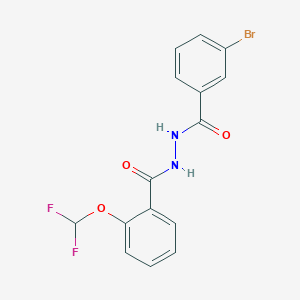
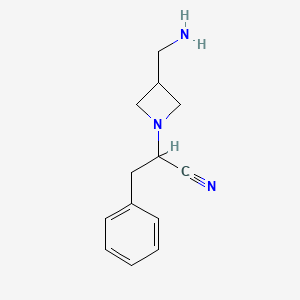
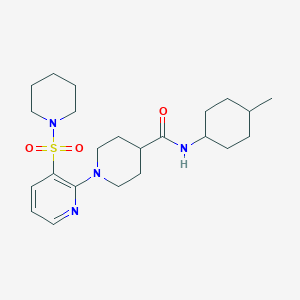
![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
![9-methyl-4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14875490.png)
![2-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)morpholine](/img/structure/B14875492.png)


